2-Mthyl-3-(oxazol-5-yl)propanoic acid

Description

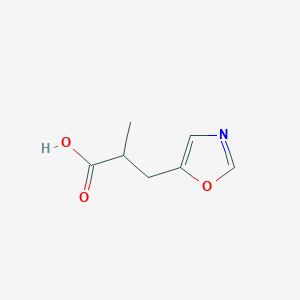

2-Methyl-3-(oxazol-5-yl)propanoic acid is a propanoic acid derivative featuring a methyl group at the C2 position and an oxazole heterocycle at the C3 position. Oxazole rings are five-membered aromatic systems containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties to the molecule. Its molecular formula is inferred as C₇H₉NO₃ (assuming a propanoic acid backbone with oxazole and methyl substituents), though variations may exist depending on substituent positions (e.g., phenyl groups on the oxazole ring, as seen in ).

Properties

Molecular Formula |

C7H9NO3 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

2-methyl-3-(1,3-oxazol-5-yl)propanoic acid |

InChI |

InChI=1S/C7H9NO3/c1-5(7(9)10)2-6-3-8-4-11-6/h3-5H,2H2,1H3,(H,9,10) |

InChI Key |

TXRKGYACDPFSKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CN=CO1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(oxazol-5-yl)propanoic acid can be achieved through various methods. One common approach involves the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) to form the oxazole ring . The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of oxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using reagents like N-bromosuccinimide (NBS).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methyl-3-(oxazol-5-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can bind to various receptors and enzymes, modulating their activity. For example, oxazole derivatives have been shown to inhibit enzymes like carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues .

Comparison with Similar Compounds

Key Observations:

Oxazole vs. Aryl Groups: Unlike NSAID analogs (e.g., ibuprofen, Fenbufen) that rely on aryl groups (e.g., biphenyl, naphtyl) for COX enzyme binding, 2-methyl-3-(oxazol-5-yl)propanoic acid substitutes these with an oxazole ring. The oxazole’s electron-rich nature and smaller steric profile may alter binding kinetics or metabolic stability .

Methyl Substitution: The C2 methyl group mimics the α-methyl configuration in ibuprofen, which prevents enzymatic racemization and enhances activity. However, its position on the propanoic acid backbone may influence steric hindrance differently .

This could impact bioavailability or toxicity profiles .

Physicochemical Properties

- However, the methyl group may counterbalance this by enhancing hydrophobicity .

- Metabolic Stability : Oxazole rings are less prone to oxidative metabolism than phenyl groups, suggesting longer half-life compared to Fenbufen or ibuprofen analogs .

Biological Activity

2-Methyl-3-(oxazol-5-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Methyl-3-(oxazol-5-yl)propanoic acid features an oxazole ring, which is known for its ability to participate in hydrogen bonding and π-π interactions. These interactions are crucial for the compound's biological activity, influencing its interaction with various molecular targets such as enzymes and receptors.

Antimicrobial Activity

Research indicates that 2-Methyl-3-(oxazol-5-yl)propanoic acid exhibits notable antimicrobial properties. It has been evaluated against various bacterial and fungal strains, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Activity of 2-Methyl-3-(oxazol-5-yl)propanoic Acid

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/ml |

|---|---|

| Escherichia coli | 4.69 |

| Staphylococcus aureus | 5.64 |

| Bacillus subtilis | 8.33 |

| Candida albicans | 16.69 |

| Aspergillus niger | 56.74 |

The compound demonstrated MIC values ranging from 4.69 to 56.74 µg/ml against these pathogens, indicating its potential as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, 2-Methyl-3-(oxazol-5-yl)propanoic acid has shown promise in anticancer research. Studies suggest that it may inhibit the proliferation of cancer cells by modulating specific signaling pathways involved in cell growth and apoptosis.

Case Study: Anticancer Effects

A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

The biological activity of 2-Methyl-3-(oxazol-5-yl)propanoic acid is largely attributed to its interaction with molecular targets:

- Enzyme Inhibition : The oxazole ring can inhibit the activity of specific enzymes, disrupting metabolic pathways essential for microbial growth and cancer cell proliferation.

- Receptor Modulation : The compound may bind to receptors involved in signaling pathways, leading to altered cellular responses.

Research Applications

The versatility of 2-Methyl-3-(oxazol-5-yl)propanoic acid extends beyond basic research; it serves as a scaffold for drug development and synthesis of more complex bioactive molecules.

Table 2: Research Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of new therapeutic agents |

| Antimicrobial Research | Evaluation against resistant strains |

| Cancer Research | Investigation into apoptosis pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.